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Cat. No.: B1592796 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amberlite™ SR1L Na is a gel-type, strong acid cation exchange resin composed of a

sulfonated polystyrene matrix.[1] It is characterized by its high exchange capacity, robust

physical and chemical stability, and favorable ion exchange kinetics.[1] Developed specifically

for potable water and food-grade applications, this resin complies with the U.S. Food and Drug

Administration (FDA) regulation 21 CFR 173.25 for contact with aqueous food.[2] Its primary

function in food processing is the removal of cations, making it suitable for a variety of

purification and demineralization processes.[3][4]

Core Applications in the Food Industry

Ion exchange resins are integral to modern food processing, enhancing product quality, safety,

and stability.[5][6] Key applications for a strong acid cation resin like Amberlite™ SR1L Na

include:

Sugar and Sweetener Processing:

Decalcification of Thin Juice: Removal of calcium ions from sugar beet or cane juices to

prevent scaling and improve crystallization.[7]

Demineralization: Reduction of ash content in sugar syrups and other sweeteners.[6][8]
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Decolorization: Used in conjunction with anion exchange resins to remove color bodies

from sugar solutions.[9][10]

Dairy Industry:

Whey Demineralization: Removal of mineral salts (ash) from whey to produce high-purity

whey protein concentrates and isolates, particularly for infant formula.[11][12][13][14] Ion

exchange can achieve over 90% ash removal.[12][15]

Fruit Juice and Beverage Production:

Deacidification and Debittering: Adjustment of the acid profile and removal of bitter

compounds in citrus and other fruit juices.[11][16][17]

Stabilization: Removal of metal cations that can cause haze or instability in wines and

juices.[4]

General Water Softening: Treatment of process water to remove hardness ions (Ca²⁺, Mg²⁺),

preventing scale formation in equipment.[1][18][19]

Data Presentation: Properties and Operating
Conditions
The following tables summarize the key properties and suggested operating conditions for

Amberlite™ SR1L Na, based on typical product data.

Table 1: Typical Physical and Chemical Properties
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Property Value

Matrix Styrene-divinylbenzene copolymer, Gel

Functional Group Sulfonic acid

Ionic Form (as shipped) Na⁺

Total Exchange Capacity ≥ 1.90 eq/L

Water Retention Capacity 41 - 49%

Particle Diameter 600 - 800 µm

| Shipping Weight | ~808 g/L |

Data synthesized from product literature.[1]

Table 2: Suggested Operating Conditions

Parameter Value

Maximum Operating Temperature 120°C (248°F)

Flow Rates

Service/Processing 5 – 50 Bed Volumes (BV)/h

Backwash
See manufacturer's chart for flow vs.

temperature

Regeneration 2 – 8 BV/h

Slow Rinse 2 BV at regeneration flow rate

Fast Rinse 2 – 4 BV at service flow rate

Regeneration

Regenerant NaCl

Concentration 8 - 12%
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| Contact Time | ≥ 30 minutes |

Data synthesized from product literature.[1]

Experimental Protocols
Protocol 1: Demineralization of Whey using Amberlite™ SR1L Na

This protocol describes a laboratory-scale procedure for reducing the mineral content of

cheese whey using Amberlite™ SR1L Na as the cation exchanger. For complete

demineralization, a subsequent treatment with a weak base anion resin is required.[12]

Materials:

Amberlite™ SR1L Na resin

Glass chromatography column (e.g., 2.5 cm diameter, 50 cm length)

Cheese whey, filtered to remove suspended solids

Regenerant solution: 10% Sodium Chloride (NaCl)

Rinse water: Deionized (DI) water

Peristaltic pump

Conductivity meter

pH meter

Procedure:

Resin Preparation and Packing: a. Measure the required volume of Amberlite™ SR1L Na

resin and transfer it to a beaker. b. Wash the resin with DI water to remove any fines. c.

Create a slurry of the resin in DI water and pour it into the chromatography column. Ensure

the column outlet is closed. d. Allow the resin to settle, and then slowly open the outlet to

drain the water, ensuring the resin bed does not run dry. The packed bed should be free of

air pockets.
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Initial Conditioning (if resin is new): a. Pass 2-3 bed volumes (BV) of 10% NaCl solution

downwards through the resin bed at a flow rate of approximately 4 BV/h. b. Rinse the column

with DI water (downflow) until the conductivity of the effluent is close to that of the influent DI

water.

Whey Processing (Service Cycle): a. Adjust the pH of the filtered whey to a suitable range

(typically 6.0-6.5). b. Pump the whey through the packed resin column at a controlled flow

rate of 5-10 BV/h. c. Collect the treated whey (de-cationized) at the column outlet. d. Monitor

the conductivity of the effluent. A sharp increase in conductivity indicates that the resin is

exhausted and requires regeneration.

Resin Regeneration: a. Backwash: Disconnect the whey feed. Initiate a backwash by

passing DI water upwards through the column at a flow rate sufficient to expand the resin

bed by 50-75% for 10-15 minutes. This step removes any trapped particulates. b.

Regenerant Introduction: Introduce 2-4 BV of 10% NaCl solution downwards through the

column at a flow rate of 4-8 BV/h.[20] c. Slow Rinse (Displacement): Rinse the column with 2

BV of DI water at the same flow rate as the regeneration step to displace the regenerant

solution. d. Fast Rinse: Increase the flow rate of DI water to the service flow rate and

continue rinsing until the effluent conductivity and pH return to baseline levels, indicating the

resin is ready for the next service cycle.

Visualization of Experimental Workflow
The following diagram illustrates the workflow for the demineralization of whey, a common

application for Amberlite™ SR1L Na in the food industry.

Whey Demineralization Workflow

This second diagram illustrates the fundamental ion exchange mechanism occurring within the

cation exchange column.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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